molecular formula C23H23F3N4O2S B6518720 N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 895807-95-1

N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6518720
CAS No.: 895807-95-1
M. Wt: 476.5 g/mol
InChI Key: OOPLMLXQMVFYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a small-molecule sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidinyl group and a phenyl ring bearing a trifluoromethyl-sulfonamide moiety. Its molecular architecture combines a pyridazine scaffold—a less common heterocycle in TRPV1 modulators—with a sulfonamide group, which enhances solubility and metabolic stability compared to traditional vanilloid esters (e.g., capsaicin derivatives).

Properties

IUPAC Name

N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O2S/c1-16-11-13-30(14-12-16)22-10-9-20(27-28-22)17-5-4-6-18(15-17)29-33(31,32)21-8-3-2-7-19(21)23(24,25)26/h2-10,15-16,29H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPLMLXQMVFYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. It is included in screening libraries for anti-infective and CNS targets, suggesting potential roles in these areas.

Pharmacokinetics

Its molecular weight is 422.55, which is within the range generally considered favorable for oral bioavailability. The compound has a partition coefficient (logP) of 5.195 and a distribution coefficient (logD) of 5.189, suggesting it may have good membrane permeability. Its water solubility (logsw) is -511, which could potentially limit its bioavailability

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound is being investigated for its potential as an anticancer agent. Sulfonamides are known to exhibit various biological activities, including inhibition of tumor growth. The presence of the pyridazine and piperidine moieties may enhance its interaction with specific molecular targets involved in cancer cell proliferation.

Tyrosine Kinase Inhibition
Similar compounds have been identified as inhibitors of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival. This mechanism is particularly relevant in the treatment of cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), where tyrosine kinase activity is often dysregulated .

Pharmacological Studies

Drug Development
N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide serves as a potential lead compound in drug development due to its structural characteristics. Its ability to interact with various biological targets makes it a candidate for further optimization to enhance efficacy and reduce side effects.

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound can act as a versatile building block for the synthesis of more complex organic molecules. The functional groups present allow for various chemical modifications, enabling researchers to explore new derivatives with potentially enhanced biological activity.

Structure-Activity Relationship (SAR) Studies

Analysis of Structural Variants
Research into the structure-activity relationship of this compound can provide insights into how modifications to its structure influence biological activity. By systematically altering different parts of the molecule, scientists can identify key features that contribute to its effectiveness as a therapeutic agent.

Case Studies and Research Findings

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated potential as a tyrosine kinase inhibitor in CML models.
Pharmacological ProfileIdentified as a promising lead compound for further drug development targeting cancer therapies.
Synthesis ApplicationsUtilized as a precursor in the synthesis of novel sulfonamide derivatives with enhanced properties.

Comparison with Similar Compounds

Key Observations :

Core Heterocycle: The pyridazine core in the target compound is distinct from the pyridine or pyridazinone scaffolds in analogues (e.g., GRT-12360, KMS-1589, and 921529-70-6). Pyridazine’s electron-deficient nature may alter binding kinetics at TRPV1 compared to pyridine-based ligands . Pyridazinone derivatives (e.g., 921529-70-6) introduce a ketone group, which reduces aromaticity and may impact membrane permeability .

Substituent Effects :

  • The 4-methylpiperidinyl group is conserved across multiple TRPV1 ligands (e.g., GRT-12360, KMS-1589), suggesting its role in stabilizing receptor interactions through hydrophobic and hydrogen-bonding interactions .
  • The trifluoromethyl-sulfonamide moiety in the target compound enhances metabolic stability and solubility relative to the urea linker in KMS-1589 or the carboxamide in BCTC .

Binding and Selectivity: BCTC (15), a piperazine-carboxamide derivative, exhibits high TRPV1 affinity due to its bulky tert-butylphenyl group, which likely occupies a hydrophobic subpocket .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to methoxy-substituted analogues (e.g., 921529-70-6), favoring blood-brain barrier penetration .
  • Solubility : The sulfonamide group enhances aqueous solubility relative to ester-based vanilloids like capsaicin, reducing formulation challenges .
  • Metabolic Stability : Piperidine and pyridazine rings are less prone to oxidative metabolism than furan or chromene cores (e.g., Example 53 in ), suggesting a longer half-life.

Research Findings

  • Synthetic Accessibility : The pyridazine scaffold is synthesized via cross-coupling reactions (analogous to methods in ), offering scalability over chromene-based derivatives (e.g., Example 53 in ).

Q & A

Basic: What are the typical synthetic routes and key steps for synthesizing N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide?

The synthesis involves multi-step reactions, often starting with Suzuki-Miyaura cross-coupling to assemble the pyridazine core, followed by sulfonamide formation. Key steps include:

  • Step 1: Coupling of 4-methylpiperidine-substituted pyridazine with a bromophenyl intermediate under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Step 2: Sulfonylation of the resulting intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Optimization: Temperature control (0–5°C during sulfonylation) and solvent selection (DMF for coupling, DCM for sulfonylation) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .

Basic: How is the compound characterized post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and piperidine/pyridazine ring integration .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (C₂₃H₂₃F₃N₄O₂S, 476.52 g/mol) .

Basic: What biological activities have been observed for this compound?

Preliminary studies indicate:

  • Enzyme Inhibition: Potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at IC₅₀ values <100 nM in in vitro assays .
  • Antiproliferative Effects: Reduced viability in cancer cell lines (e.g., A549, MCF-7) via apoptosis induction, measured via MTT assays .

Advanced: How can researchers optimize synthesis yield and purity for scale-up?

  • Design of Experiments (DOE): Systematic variation of catalysts (e.g., PdCl₂ vs. Pd(OAc)₂), solvents (DMF vs. THF), and temperatures .
  • Catalyst Recycling: Use of immobilized palladium catalysts to reduce costs and improve yield consistency .
  • Purification: Flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

  • Assay Validation: Compare inhibition results under standardized conditions (e.g., ATP concentration, pH) .
  • Orthogonal Assays: Use surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic activity assays .
  • Structural Analysis: Co-crystallization with target enzymes to identify binding mode discrepancies .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

  • Analog Synthesis: Replace 4-methylpiperidine with morpholine or vary the trifluoromethyl position (e.g., 3-CF₃ vs. 4-CF₃) .
  • Biological Testing: Screen analogs against kinase panels to map substituent effects on selectivity (e.g., PI3K vs. MAPK pathways) .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Basic: What are the recommended storage and handling conditions?

  • Storage: -20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group .
  • Solubility: DMSO stock solutions (10 mM) are stable for 6 months if aliquoted and frozen .

Advanced: Which analytical methods are suitable for detecting degradation products?

  • Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions, then analyze via:
    • LC-MS/MS: Identify degradation products (e.g., sulfonic acid derivatives) .
    • ¹⁹F NMR: Track trifluoromethyl group stability under stress conditions .

Basic: How to evaluate the compound’s interaction with target enzymes?

  • Kinase Assays: Use ADP-Glo™ or fluorescence polarization assays to measure IC₅₀ values .
  • Cellular Uptake: Confocal microscopy with fluorescently tagged analogs (e.g., Cy5 conjugation) .

Advanced: How to assess metabolic stability in preclinical models?

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.